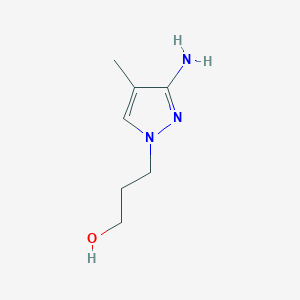

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C7H13N3O |

|---|---|

Molekulargewicht |

155.20 g/mol |

IUPAC-Name |

3-(3-amino-4-methylpyrazol-1-yl)propan-1-ol |

InChI |

InChI=1S/C7H13N3O/c1-6-5-10(3-2-4-11)9-7(6)8/h5,11H,2-4H2,1H3,(H2,8,9) |

InChI-Schlüssel |

RRIRDLPYNXRQOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(N=C1N)CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Pyrazole Core

The pyrazole ring substituted at the 3 and 4 positions with amino and methyl groups, respectively, can be synthesized via condensation reactions of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example:

- Starting from a suitable β-ketoester or diketone precursor, the pyrazole ring is formed by reaction with hydrazine derivatives under acidic or neutral conditions.

- The 4-methyl substitution is introduced by using a methylated diketone or via selective methylation post-pyrazole formation.

Introduction of the Propanol Side Chain

The propanol moiety at the N-1 position of the pyrazole ring is introduced typically via alkylation:

- The pyrazole nitrogen (N-1) is alkylated with a 3-halopropanol derivative (e.g., 3-chloropropanol or 3-bromopropanol) under basic conditions.

- Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) facilitate the nucleophilic substitution.

- Protection of the amino group on the pyrazole may be required to prevent side reactions during alkylation.

Amino Group Introduction and Deprotection

- The amino group at the 3-position can be introduced via nitration followed by reduction or by direct amination using amine sources under catalytic conditions.

- If protecting groups are used (e.g., Boc or Cbz), they are removed under acidic or hydrogenolytic conditions after the side chain introduction.

Purification and Isolation

- The final compound is purified by crystallization or chromatographic methods.

- Solvent systems such as methanol, ethanol, or mixtures with water are used for recrystallization.

- Drying under reduced pressure at moderate temperatures (50–60 °C) is common.

Representative Synthetic Procedure (Adapted from Patent EP3280710B1 and Related Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Pyrazole Formation | β-diketone + hydrazine hydrate, reflux in ethanol | Formation of 3-amino-4-methylpyrazole core |

| 2. Protection | Boc anhydride, base (triethylamine), dichloromethane, room temp | Protection of amino group if required |

| 3. Alkylation | 3-chloropropanol, K2CO3, DMF, 60–75 °C, 2–5 h | N-alkylation of pyrazole nitrogen with propanol side chain |

| 4. Deprotection | 10% HCl in ethanol, 0–15 °C, 2 h | Removal of Boc protecting group to liberate amino group |

| 5. Purification | Cooling, filtration, washing with water/methanol mixture, drying | Isolation of pure 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol |

This method allows for efficient synthesis with good yields, minimizing the use of expensive catalysts and harsh conditions.

Alternative Synthetic Routes and Mechanistic Insights

Research articles on pyrazole derivatives suggest alternative approaches, including:

- Use of Mitsunobu reaction conditions for coupling pyrazole with propanol derivatives, followed by deprotection steps.

- Catalytic hydrogenation and ring-opening strategies to modify pyrazole intermediates, enabling functional group transformations to achieve the desired substitution pattern.

- Hydrazone iodination and subsequent elimination reactions to introduce functional groups on the pyrazole ring, followed by copper-catalyzed coupling reactions for side chain attachment.

Mechanistic studies emphasize the importance of controlling reaction conditions such as temperature, solvent polarity, and base strength to favor selective alkylation at the pyrazole nitrogen without affecting the amino substituent.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrazole formation | Reflux in ethanol, hydrazine + diketone | 4–6 hours reaction time |

| Amino group protection | Boc2O, triethylamine, DCM, room temp | Optional, improves selectivity |

| Alkylation | 3-chloropropanol, K2CO3, DMF, 60–75 °C | 2–5 hours, polar aprotic solvent |

| Deprotection | 10% HCl in ethanol, 0–15 °C, 2 hours | Mild acidic conditions |

| Purification | Cooling, filtration, washing, drying | Yields 70–85% purity |

Summary of Research Discoveries

- The use of mild acidic conditions (10% HCl in ethanol) effectively removes protecting groups without degrading the pyrazole ring.

- Alkylation efficiency is enhanced by using polar aprotic solvents and moderate heating, reducing side reactions.

- Mechanistic studies reveal that selective alkylation at the pyrazole N-1 is favored over other nucleophilic sites when reaction parameters are optimized.

- Alternative synthetic routes employing Mitsunobu reactions or copper-catalyzed couplings provide versatile methods for side chain introduction, enabling structural analog development.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an alkylamine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

Oxidation: Formation of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanal.

Reduction: Formation of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Wirkmechanismus

The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Detailed Structural and Functional Analysis

Electronic and Steric Effects

- Amino vs. Chloro Substituents: The amino group in the target compound is electron-donating, enhancing the pyrazole ring’s nucleophilicity.

- Trifluoromethyl Groups : Compounds like 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine introduce strong electron-withdrawing and hydrophobic effects, which could improve metabolic stability in drug design .

Solubility and Pharmacokinetics

- The hydroxyl group in the target compound improves aqueous solubility compared to amine-terminated analogs (e.g., 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine). However, the presence of a trifluoromethyl group in other derivatives significantly increases lipophilicity, favoring blood-brain barrier penetration .

Biologische Aktivität

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol is a compound belonging to the pyrazole class, known for its diverse applications in medicinal chemistry and organic synthesis. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The molecular formula of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol is CHNO, with a molecular weight of 155.20 g/mol. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.20 g/mol |

| IUPAC Name | 3-(3-amino-4-methylpyrazol-1-yl)propan-1-ol |

| Canonical SMILES | CC1=CN(N=C1N)CCCO |

The biological activity of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This property enables the compound to interact with active sites of enzymes or receptors, potentially modulating their activity. Research indicates that it may inhibit certain kinases or enzymes involved in inflammatory pathways, contributing to its therapeutic potential .

Anticancer Activity

Studies have explored the anticancer properties of pyrazole derivatives, including 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit similar properties .

Anti-inflammatory Effects

The compound is being investigated for its anti-inflammatory effects. The presence of the amino group allows for potential interactions with inflammatory mediators, which may lead to reduced inflammation .

Enzyme Inhibition

Research has shown that derivatives of pyrazole can act as inhibitors for enzymes such as alpha-amylase. The inhibition percentage was significantly higher than that of traditional inhibitors like acarbose, indicating the potential for developing new therapeutic agents targeting metabolic disorders .

Study on Enzyme Inhibition

In a recent study evaluating the enzyme inhibition activity of similar pyrazole compounds, it was found that specific structural modifications could enhance inhibitory potency against alpha-amylase. The results indicated that compounds with a hydroxyl group exhibited varying degrees of inhibition compared to control substances .

| Compound | IC50 (mg/mL) |

|---|---|

| Acarbose | 0.26 |

| 3-(3-amino... | 0.13 |

| Other Pyrazole Derivative | 0.18 |

Antifungal Activity

Another aspect of biological activity includes antifungal properties. Compounds structurally related to 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol were tested against various fungal strains, showing significant inhibition zones (12–16 mm), indicating their potential as antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.